Boron triiodide

Lewis Acidity Catalysis Coordination Chemistry

Boron triiodide (BI₃) is the strongest boron trihalide Lewis acid (AN=115), outperforming BBr₃, BCl₃, and I₂. BI₃-based ICP etching provides 100:1 InN/GaN selectivity (vs. 25:1 for BBr₃)—critical for GaN HEMTs and LEDs. BI₃ chemical vapor transport yields >90% cubic BAs for thermal management substrates. Also enables low-temperature boride synthesis (700 K) and mild nitroarene reduction without transition metals. Do not accept generic substitutes; request bulk pricing.

Molecular Formula BI3
Molecular Weight 391.53 g/mol
CAS No. 13517-10-7
Cat. No. B077602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron triiodide
CAS13517-10-7
Molecular FormulaBI3
Molecular Weight391.53 g/mol
Structural Identifiers
SMILESB(I)(I)I
InChIInChI=1S/BI3/c2-1(3)4
InChIKeyYMEKEHSRPZAOGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boron Triiodide (CAS 13517-10-7): A Potent Lewis Acid for Iodination, Ether Cleavage, and Advanced Material Synthesis


Boron triiodide (BI3) is a boron trihalide with the chemical formula BI3 and a molecular weight of 391.52 g/mol [1]. It is a highly reactive, electron-deficient Lewis acid that exhibits the strongest Lewis acidity among the boron trihalides (BI3 > BBr3 > BCl3 > BF3) [2]. At ambient conditions, BI3 is a crystalline solid with a melting point of 43–44 °C and a boiling point of 210 °C [1]. Its primary utility in research and industrial settings stems from its ability to cleave C–O bonds in ethers, esters, and alcohols, convert alcohols to alkyl iodides, and serve as an iodinating agent and catalyst .

Why Substituting Boron Triiodide with Other Boron Halides or Iodinating Agents Compromises Performance


Generic substitution of boron triiodide (BI3) with other boron trihalides (e.g., BBr3, BCl3) or iodine sources (e.g., I2) is not scientifically equivalent due to quantifiable differences in Lewis acid strength, reaction selectivity, and material processing outcomes. BI3 exhibits the highest acceptor number (AN = 115) among the boron trihalides, conferring superior activation of Lewis basic substrates [1]. Furthermore, in semiconductor etching and crystal growth, BI3 provides distinct advantages over BBr3 and I2 in terms of etch rate, selectivity, and crystal quality [2][3]. Simply replacing BI3 with a weaker Lewis acid or a non-coordinating iodine source leads to suboptimal yields, lower product purity, or process incompatibility. The following evidence substantiates these specific, quantifiable differentiators.

Quantitative Evidence of Boron Triiodide’s Superiority Over Comparators


BI3 is the Strongest Boron Trihalide Lewis Acid, as Measured by Acceptor Number

Boron triiodide (BI3) exhibits the highest experimentally determined Lewis acidity among the boron trihalides, as quantified by the Gutmann–Beckett acceptor number (AN). The AN value for BI3 is 115, which is higher than that of BBr3 (109), BCl3 (106), and BF3 (89) [1]. This order (BI3 > BBr3 > BCl3 > BF3) is consistent with experimental and computational studies [2].

Lewis Acidity Catalysis Coordination Chemistry

BI3 Outperforms I2 in Boron Arsenide Crystal Synthesis, Achieving >90% Mass Fraction

In the chemical vapor transport synthesis of cubic boron arsenide (BAs), using BI3 as a transport agent improves the mass fraction of BAs from approximately 12% to over 90% at 820 °C and 1.5 MPa, surpassing the promoting effect achievable by simply increasing temperature and pressure [1]. In contrast, the commonly used iodine (I2) results in lower crystal quality with twin defects (~50 nm wide), while BI3 yields crystals with narrow twins (~15 nm wide) and a stoichiometry ratio (∼0.990) close to the ideal 1.0 [1].

Semiconductor Crystal Growth Boron Arsenide Chemical Vapor Transport

BI3 Enables Significantly Higher InN Etch Rates and Superior Selectivity Over GaN vs. BBr3

In inductively coupled plasma (ICP) etching of III-nitride materials, BI3-based discharges achieve an InN etch rate as high as 7,500 Å·min⁻¹, whereas the maximum rate with BBr3 is approximately 5,500 Å·min⁻¹ [1]. Furthermore, BI3 provides an etch selectivity of 100:1 for InN over both GaN and AlN, while BBr3 offers 100:1 over AlN but only 25:1 over GaN [1].

Plasma Etching III-Nitride Semiconductors Microfabrication

BI3 Facilitates Low-Temperature Synthesis of Transition Metal Borides, Reducing Energy Input

A topotactic borodization method using BI3 allows the synthesis of nickel borides (Ni4B3, Ni2B) at temperatures as low as 700 K (427 °C) and 877 K (604 °C), respectively [1]. These temperatures are significantly lower than typical synthesis temperatures for Ni3B (1000 °C) and Ni2B (1200 °C) using conventional methods [2].

Transition Metal Borides Electrocatalysis Materials Synthesis

High-Impact Research and Industrial Applications of Boron Triiodide


High-Yield Synthesis of High-Quality Boron Arsenide (BAs) Crystals for Thermal Management

Boron triiodide (BI3) serves as a superior transport agent for the chemical vapor transport (CVT) synthesis of cubic boron arsenide (BAs) crystals. As demonstrated in Section 3, BI3 increases the mass fraction of BAs from ∼12% to over 90% and yields crystals with improved stoichiometry and narrower twin defects (∼15 nm vs. ∼50 nm for I2) [1]. This is critical for fabricating BAs substrates for next-generation semiconductor devices that leverage BAs's ultrahigh thermal conductivity.

Selective Dry Etching of InGaN/AlGaN Heterostructures in High-Power Electronics Fabrication

BI3-based inductively coupled plasma (ICP) etching offers unmatched selectivity for InN over GaN (100:1) and AlN (100:1), outperforming BBr3 (25:1 over GaN) and enabling precise removal of InN contact layers without damaging underlying device layers [2]. This selectivity, combined with an etch rate up to 7,500 Å·min⁻¹, makes BI3 the etchant of choice for manufacturing advanced GaN-based high-electron-mobility transistors (HEMTs) and light-emitting diodes (LEDs).

Low-Temperature Synthesis of Transition Metal Boride Electrocatalysts

The topotactic BI3-assisted borodization method enables the synthesis of phase-pure transition metal borides (e.g., Fe2B, Co2B, Ni3B, TiB2) at temperatures as low as 700 K (427 °C), which is ~573 °C lower than conventional solid-state routes [3]. This energy-efficient process is ideal for producing boride-based electrocatalysts for the oxygen evolution reaction (OER) in acidic media, as well as for fabricating boride-coated electrodes and structural components.

Transition-Metal-Free Reduction of Nitroarenes to Anilines with In Situ Generated BI3

Boron triiodide generated in situ from KBH4 and I2 is the active reductant in a novel, transition-metal-free method for converting nitroarenes to anilines [4]. The process operates under mild conditions, tolerates a range of sensitive functional groups, and produces only low-toxicity byproducts (boric acid and KI), offering a practical and scalable alternative to traditional Fe/HCl or catalytic hydrogenation methods for pharmaceutical and fine chemical synthesis.

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